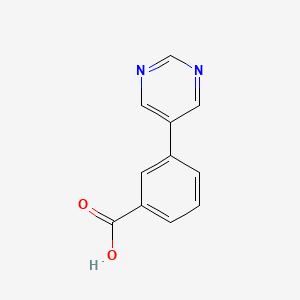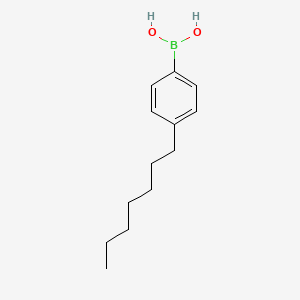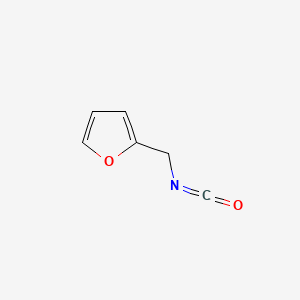
2-(Isocyanatomethyl)furan
Descripción general
Descripción
2-(Isocyanatomethyl)furan is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods
Convenient Synthesis of 2-Amido Substituted Furans : Researchers have developed several new methods for synthesizing differently substituted 2-amidofurans, which include thermolysis of furan-2-carbonyl azide leading to a Curtius rearrangement. This process generates furanyl isocyanate, which can then react with various organometallic reagents to create substituted amidofurans (Padwa et al., 2003).
Curtius Rearrangement for Isocyanate Conversion : The Curtius Rearrangement of heteroaroyl azides to corresponding isocyanates has been analyzed using Differential Scanning Calorimetry, indicating a method for converting furan derivatives into isocyanates (Salatelli & Zanirato, 2002).
Isocyanates Synthesis for Organosilicon Compounds : A method for synthesizing isocyanates of the furan series through silylation of starting amines followed by phosgenation of N-silyl-substituted amines has been developed. This synthesis route is significant for the production of organosilicon compounds (Lebedev et al., 2006).
Applications in Material Science and Chemistry
Biobased Polyesters Synthesis : 2,5-Bis(hydroxymethyl)furan, a derivative of furan, has been utilized in the enzymatic polymerization with diacid ethyl esters to produce biobased furan polyesters. These materials demonstrate the potential of furan derivatives in creating sustainable and biodegradable polymers (Jiang et al., 2014).
Corrosion Inhibition : Furan derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic solutions. This research highlights the utility of furan compounds in industrial applications to protect metals against corrosion (Khaled & El-maghraby, 2014).
Safety and Hazards
Direcciones Futuras
The future directions of furan compounds, including 2-(Isocyanatomethyl)furan, involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil .
Mecanismo De Acción
Target of Action
Furan derivatives are known to have a wide range of applications in various industries, suggesting that they may interact with multiple targets depending on the specific context .
Mode of Action
One study mentions the coupling of the furan moiety to the ε-amine of fmoc-lys-oh by ureum formation with furfuryl isocyanate . This suggests that 2-(Isocyanatomethyl)furan may interact with its targets through similar chemical reactions.
Biochemical Pathways
Furan derivatives are known to be involved in various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of applications of furan derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Análisis Bioquímico
Biochemical Properties
2-(Isocyanatomethyl)furan plays a significant role in biochemical reactions due to its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit enzymes by reacting with active site residues, leading to enzyme inactivation . Additionally, this compound can form adducts with proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure duration. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also affect gene expression by modifying transcription factors or signaling molecules . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic residues in proteins, such as lysine, cysteine, and serine, leading to the formation of stable adducts . This can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for its application in research. This compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained oxidative stress and chronic enzyme inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild biochemical changes without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the no-observed-adverse-effect level (NOAEL) for this compound is around 0.03 mg/kg body weight per day in rodents .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidation by cytochrome P450 enzymes to form reactive intermediates . These intermediates can further react with cellular macromolecules, leading to the formation of adducts and potential toxicity . The metabolic activation of this compound is a key factor in its hepatotoxicity and other adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, affecting its localization and accumulation . The compound tends to accumulate in the liver and kidneys, where it exerts its primary toxic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments such as the endoplasmic reticulum, mitochondria, and nucleus . The targeting signals and post-translational modifications of proteins interacting with this compound play a role in directing it to these compartments . This localization can impact its activity and function within the cell .
Propiedades
IUPAC Name |
2-(isocyanatomethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADMYLYGJYUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400995 | |
| Record name | 2-(isocyanatomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71189-15-6 | |
| Record name | 2-(isocyanatomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)
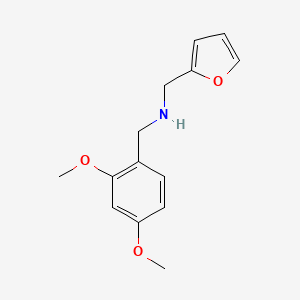
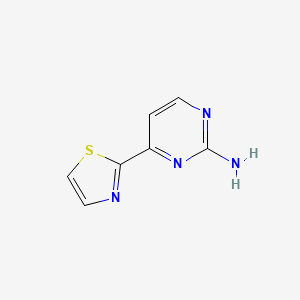

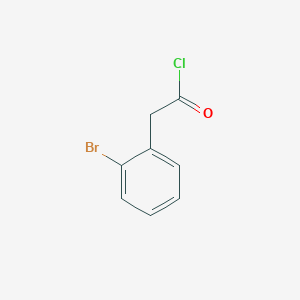
![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)



